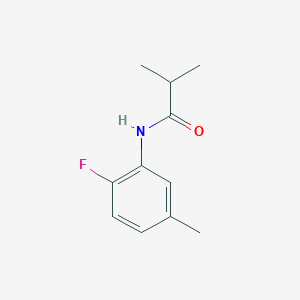
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent.
Mécanisme D'action
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide specifically binds to the DNA-binding cleft of Pol I, preventing its interaction with DNA and inhibiting its ability to initiate transcription. This results in a decrease in rRNA synthesis and ribosome biogenesis, leading to the induction of DNA damage response pathways and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage response pathways, leading to the activation of p53 and other pro-apoptotic proteins. Additionally, this compound has been shown to induce senescence in cancer cells, leading to a decrease in tumor growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide in lab experiments is its specificity for Pol I transcription, allowing for targeted inhibition of rRNA synthesis. However, one limitation is its potential toxicity to normal cells, as Pol I transcription is also essential for normal cellular function.
Orientations Futures
There are several potential future directions for the study of N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide. One direction is the development of combination therapies, as this compound has shown efficacy in preclinical models when used in combination with other cancer therapeutics. Additionally, further studies are needed to better understand the potential toxicities of this compound and its effects on normal cellular function. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with various cancer types.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide involves several steps, including the reaction of 4-cyano-2-(dimethylamino)pyridine with cyclohexyl isocyanate, followed by the addition of N-methylmorpholine and tert-butyl carbamate. The resulting product is then subjected to hydrolysis and purification to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit Pol I transcription in cancer cells, leading to a decrease in rRNA synthesis and ultimately inducing cell death. This compound has demonstrated efficacy in preclinical models of various cancer types, including breast, ovarian, and hematological malignancies.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(2)14-11-12(9-10-16-14)15(19)18(3)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUNEKRVZDKSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
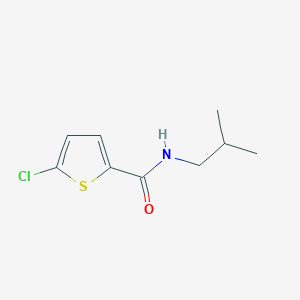



![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
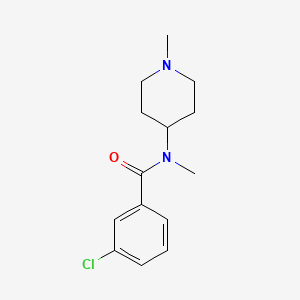
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)
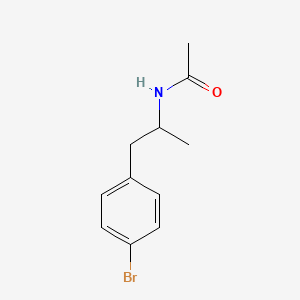

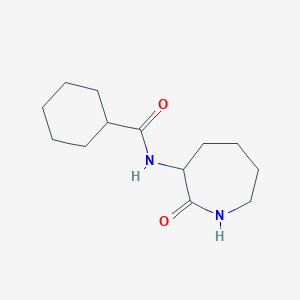
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)
